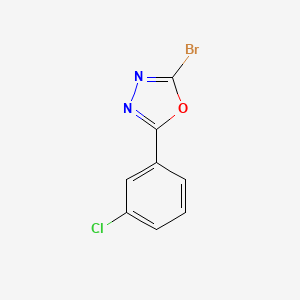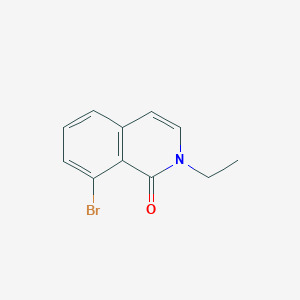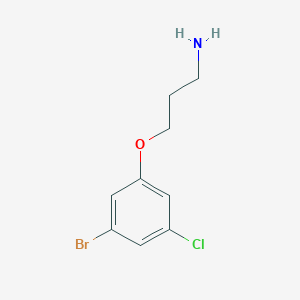
3-(3-Bromo-5-chlorophenoxy)propan-1-amine
Übersicht
Beschreibung
3-(3-Bromo-5-chlorophenoxy)propan-1-amine, also known as 3-BCPA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, catalyst, or intermediate in various chemical reactions. It is also used as a tool to study the properties of other compounds, as well as their interactions with other molecules. 3-BCPA has been used in a variety of fields, including medicinal chemistry, biochemistry, and chemical engineering.
Wissenschaftliche Forschungsanwendungen
Ligand Synthesis and Metal Ion Binding
Research by Liu, Wong, Rettig, and Orvig (1993) explored the synthesis and characterization of N3O3 amine phenols, which are reduction products of Schiff bases. These bases are derived from the condensation reactions of triaminopropane with salicylaldehyde or ring-substituted salicylaldehydes. The study indicates that compounds like 3-(3-Bromo-5-chlorophenoxy)propan-1-amine could be significant in the formation of ligands for metal ions, especially in group 13 metals. This research contributes to understanding the binding properties and potential applications of these compounds in inorganic chemistry and metal ion interaction studies (Liu et al., 1993).
Enzymatic Strategies in Synthesis
Mourelle-Insua, López-Iglesias, Gotor, and Gotor‐Fernández (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines. Their research highlights the use of biocatalysts in the synthesis of racemic amines and prochiral ketones from brominated phenols and pyridine derivatives. This study is crucial for understanding the role of enzymes in the synthesis of complex organic compounds, potentially including 3-(3-Bromo-5-chlorophenoxy)propan-1-amine. The work also emphasizes the importance of chirality in pharmaceuticals and the potential for these compounds in drug synthesis (Mourelle-Insua et al., 2016).
Catalytic Amination and Selectivity
Ji, Li, and Bunnelle (2003) discussed the catalytic amination of polyhalopyridines, demonstrating the selectivity and high yield in forming aminated products. This research suggests that catalysts can be used to specifically target and modify compounds similar to 3-(3-Bromo-5-chlorophenoxy)propan-1-amine, leading to the efficient production of desired amines. This process could be fundamental in the development of new synthetic routes for pharmaceuticals and other organic compounds (Ji et al., 2003).
Eigenschaften
IUPAC Name |
3-(3-bromo-5-chlorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRBOMUWDGGECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-5-chlorophenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




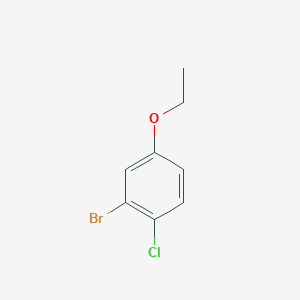
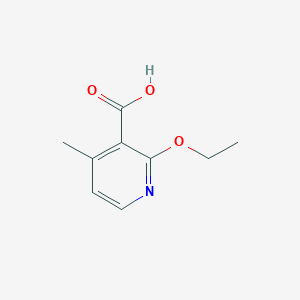
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)




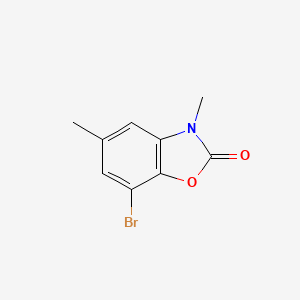
![Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-](/img/structure/B1446609.png)

